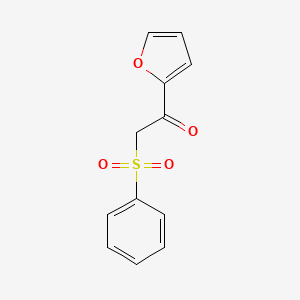
1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) is a complex organic compound with a unique structure that includes a dithiolane ring, a carboxylic acid group, an amino group, and a thioxo group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions to form the dithiolane ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly thioredoxin reductase.
Medicine: Explored for its anticancer properties due to its ability to induce oxidative stress in cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The compound exerts its effects primarily through the inhibition of thioredoxin reductase, an enzyme involved in maintaining cellular redox homeostasis. By inhibiting this enzyme, the compound induces oxidative stress in cells, leading to cell death, particularly in cancer cells. The molecular targets and pathways involved include the thioredoxin system and related redox-sensitive signaling pathways.
類似化合物との比較
Similar Compounds
Asparagusic Acid: Another dithiolane-containing compound with different biological activities.
Lipoic Acid: A well-known antioxidant with a similar dithiolane ring structure.
Uniqueness
1,2-Dithiolane-4-carboxylicacid,3-amino-5-thioxo-,methylester(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike asparagusic acid and lipoic acid, this compound has shown selective inhibition of thioredoxin reductase, making it a promising candidate for anticancer research .
特性
分子式 |
C5H7NO2S3 |
|---|---|
分子量 |
209.3 g/mol |
IUPAC名 |
methyl 3-amino-5-sulfanylidenedithiolane-4-carboxylate |
InChI |
InChI=1S/C5H7NO2S3/c1-8-4(7)2-3(6)10-11-5(2)9/h2-3H,6H2,1H3 |
InChIキー |
DAJIMVNWGOQFOP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C(SSC1=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


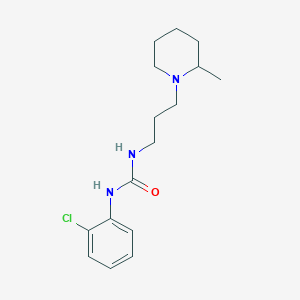

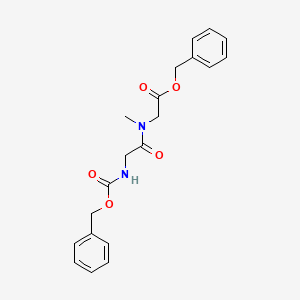
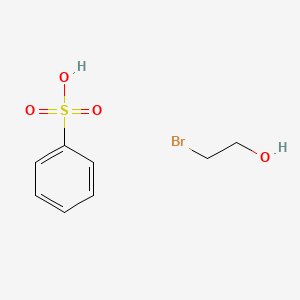
![ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947474.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide](/img/structure/B11947477.png)
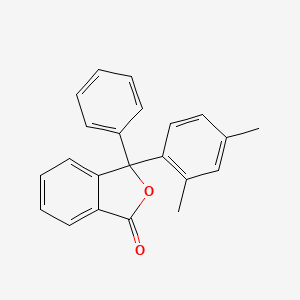
![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)


![(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one](/img/structure/B11947522.png)

![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)
